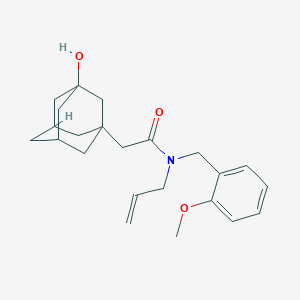![molecular formula C18H23N3O2 B4260112 N-[2-(allyloxy)benzyl]-N,1-diethyl-1H-pyrazole-3-carboxamide](/img/structure/B4260112.png)
N-[2-(allyloxy)benzyl]-N,1-diethyl-1H-pyrazole-3-carboxamide
描述
N-[2-(allyloxy)benzyl]-N,1-diethyl-1H-pyrazole-3-carboxamide, commonly known as ABPC, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPC is a synthetic compound that is primarily used in research laboratories for its unique properties that make it an ideal candidate for studying various biological and chemical processes.
科学研究应用
ABPC has been widely used in scientific research for its potential applications in various fields. It has been used as a bioactive compound in drug discovery and development, as well as in the study of various biological and chemical processes. ABPC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. It has also been used as a fluorescent probe for the detection of metal ions in biological and environmental samples.
作用机制
The mechanism of action of ABPC is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators, and their inhibition by ABPC leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
ABPC has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, ABPC has been shown to have antioxidant properties, which may help protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of ABPC is its stability and solubility in various solvents, making it easy to handle and use in lab experiments. It is also a cost-effective compound, making it accessible to researchers with limited budgets. However, one of the limitations of ABPC is its potential toxicity, which may limit its use in certain experiments. Additionally, ABPC has a relatively short half-life, which may make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of ABPC. One potential area of research is the development of ABPC-based drugs for the treatment of various diseases, such as inflammation and cancer. Additionally, ABPC may be used as a probe for the detection of metal ions in biological and environmental samples. Further studies are needed to fully understand the mechanism of action of ABPC and its potential applications in various fields.
Conclusion:
In conclusion, ABPC is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it an ideal candidate for studying various biological and chemical processes. The synthesis method of ABPC has been optimized for high yield and purity, making it a reliable and cost-effective way to produce ABPC in large quantities. ABPC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. Additionally, ABPC has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Further studies are needed to fully understand the potential applications of ABPC in various fields.
属性
IUPAC Name |
N,1-diethyl-N-[(2-prop-2-enoxyphenyl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-4-13-23-17-10-8-7-9-15(17)14-20(5-2)18(22)16-11-12-21(6-3)19-16/h4,7-12H,1,5-6,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMEUCXQDTIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC)CC2=CC=CC=C2OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)ethyl]-2-pyridin-4-yl-N-(3-thienylmethyl)acetamide](/img/structure/B4260032.png)
![N-(1-{1-[3-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4260045.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-ethoxypropyl)acetamide](/img/structure/B4260059.png)
![2-({1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4260080.png)
![7-[(5-propylisoxazol-3-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4260083.png)
![ethyl 3,5-dimethyl-4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-1H-pyrrole-2-carboxylate](/img/structure/B4260086.png)
![4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B4260096.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B4260100.png)
![2-methoxy-5-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B4260104.png)
![4-{3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B4260111.png)
amine](/img/structure/B4260121.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate](/img/structure/B4260123.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(4-pyridinyl)acetamide](/img/structure/B4260138.png)